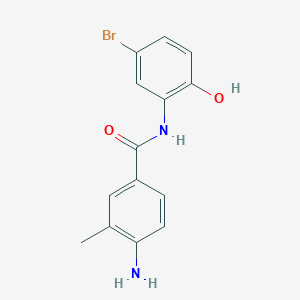

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

描述

属性

IUPAC Name |

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGFUNDNVKGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in vitro

An In-Depth Technical Guide Topic: A Proposed In Vitro Strategy for Elucidating the Mechanism of Action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive, multi-phase in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, hereafter referred to as Compound X. As a compound with a benzamide scaffold, a moiety present in numerous pharmacologically active agents, Compound X warrants a systematic investigation to identify its biological targets and downstream cellular effects.[1][2] This guide is structured not as a review of existing data, but as a prospective research plan, providing the strategic logic, detailed experimental protocols, and data interpretation frameworks necessary for a thorough mechanistic investigation, from initial phenotypic screening to specific pathway analysis.

Introduction: The Rationale for a Phased Approach

The process of characterizing a novel compound like Compound X is one of progressive clarification. A broad, untargeted approach must first be employed to determine if the compound elicits any biological response and in what context.[3][4] Once a cellular phenotype is identified, the investigation can pivot to narrow the field of potential molecular targets. Finally, with a putative target identified, the focus shifts to confirming this interaction in a cellular environment and mapping its impact on key signaling cascades. This phased approach ensures a logical and resource-efficient investigation, where the results of each stage inform the design of the next.

Our investigation will therefore proceed in three distinct phases:

-

Phase I: Cellular Viability and Phenotypic Screening. To determine the cytotoxic or cytostatic potential of Compound X across relevant cell lines.

-

Phase II: Target Class Identification. To discern whether Compound X's activity is mediated through enzyme inhibition, receptor binding, or another broad mechanism.

-

Phase III: Specific Target Validation and Pathway Analysis. To confirm the molecular target and delineate the downstream signaling consequences of its modulation.

Phase I: Cellular Viability and Phenotypic Screening

Expertise & Causality: Establishing a Biological Footprint

Before any mechanistic study can be undertaken, it is imperative to establish the fundamental parameters of the compound's bioactivity. The primary question is: does Compound X affect cell viability, and if so, at what concentration? A cell viability assay is the foundational experiment that provides the dose-response relationship critical for all subsequent in vitro work.[3][5] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method that measures metabolic activity as a proxy for cell viability.[6][7] The reduction of the yellow MTT salt to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells provides a quantifiable readout.[6][7]

Experimental Workflow: Cytotoxicity Profiling

The workflow begins with cell seeding, followed by treatment with a range of Compound X concentrations, and concludes with the colorimetric readout to determine the concentration that inhibits 50% of metabolic activity (IC50).

Caption: Workflow for MTT-based cell viability assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293T non-cancerous embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Viable cells will reduce the MTT to purple formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot cell viability (%) against the log concentration of Compound X. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

The results of this phase will guide the selection of cell lines and compound concentrations for subsequent experiments.

| Cell Line | Type | Compound X IC50 (µM) after 48h |

| A549 | Human Lung Carcinoma | 8.5 |

| MCF-7 | Human Breast Adenocarcinoma | 12.2 |

| HEK293T | Human Embryonic Kidney | > 100 |

This hypothetical data suggests Compound X has moderate, selective cytotoxicity against cancer cell lines, making it a candidate for further investigation as a potential anti-cancer agent.

Phase II: Target Class Identification

Expertise & Causality: Narrowing the Mechanistic Field

Assuming Phase I demonstrates bioactivity (as in our hypothetical data), the next logical step is to determine the broad molecular class of the target. Benzamide-containing molecules have been shown to act as enzyme inhibitors.[2] For instance, Benzamide Riboside is metabolized into an analogue that inhibits IMP dehydrogenase, a key enzyme in purine synthesis.[2] Therefore, a primary hypothesis is that Compound X may function as an enzyme inhibitor. Alternatively, it could interact with a cellular receptor. This phase employs high-throughput biochemical assays to test these hypotheses directly.

Experiment 1: Enzyme Inhibition Profiling

To efficiently screen for enzyme inhibition, we will first test Compound X against a representative panel of enzymes, particularly those relevant to cancer biology, such as protein kinases. The kinetic analysis will not only reveal if inhibition occurs but also provide insight into the mode of inhibition (e.g., competitive, non-competitive), which is crucial for understanding how the compound interacts with its target.[10][11]

Caption: Competitive vs. Non-competitive enzyme inhibition.

-

Reaction Setup: In a 96-well plate, combine a buffer solution, a purified enzyme (e.g., a recombinant kinase), and varying concentrations of Compound X.

-

Pre-incubation: Incubate for 15-30 minutes to allow for binding between the enzyme and inhibitor.

-

Initiate Reaction: Add the enzyme's substrate (e.g., ATP and a peptide substrate for a kinase) to initiate the reaction.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop Reaction & Detect: Terminate the reaction and use a detection reagent to quantify the product formed. For kinases, this is often a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50. To determine the mechanism, repeat the experiment with multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot.[11] A competitive inhibitor increases the apparent Km but does not change Vmax.[12] A non-competitive inhibitor reduces Vmax without affecting Km.[12]

| Enzyme Target | Class | Compound X IC50 (µM) |

| EGFR | Tyrosine Kinase | 2.1 |

| PI3Kα | Lipid Kinase | > 50 |

| PARP1 | DNA Repair Enzyme | > 50 |

| IMPDH2 | Dehydrogenase | 45.8 |

This hypothetical data points towards EGFR, a tyrosine kinase, as a potential direct target of Compound X.

Experiment 2: Receptor Binding Assay

To investigate the possibility of Compound X acting on a receptor, a competition binding assay is the gold standard.[13] This assay measures the ability of an unlabeled compound (the "competitor," i.e., Compound X) to displace a labeled ligand (typically radioactive) that has a known high affinity for the target receptor.[13][14]

-

Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest (e.g., from engineered cell lines).[13]

-

Reaction Setup: In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., at its Kd concentration), and serially diluted Compound X.[15]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the membranes.[16]

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to an inhibition constant (Ki).[13]

Phase III: Specific Target Validation and Pathway Analysis

Expertise & Causality: Confirming the Target in a Cellular Context

Biochemical assays are powerful but occur in a simplified, artificial environment. It is critical to validate that the putative target identified in Phase II (hypothetically, the EGFR kinase) is indeed modulated by Compound X within a living cell.[17] Western blotting is an indispensable technique for this purpose, as it allows for the direct visualization and quantification of changes in protein expression and, crucially, post-translational modifications like phosphorylation, which are the hallmarks of kinase activity.[18][19][20] If Compound X inhibits EGFR, we would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself and its downstream signaling substrates, such as Akt and ERK.[21]

Experimental Workflow: Western Blotting

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Culture A549 cells (which have high EGFR expression) and treat with varying concentrations of Compound X (e.g., 0, 1, 5, 10, 20 µM) for a set time (e.g., 2 hours). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like GAPDH).[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[21]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Visualization: Hypothetical EGFR Signaling Pathway

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt pathway by Compound X.

Data Presentation: Expected Western Blot Outcomes

| Target Protein | Compound X Conc. (µM) | Relative Phosphorylation (Normalized to Total & Vehicle) |

| p-EGFR (Tyr1068) | 0 (Vehicle) | 1.00 |

| 5 | 0.45 | |

| 20 | 0.12 | |

| p-Akt (Ser473) | 0 (Vehicle) | 1.00 |

| 5 | 0.61 | |

| 20 | 0.25 |

This expected data would strongly support the hypothesis that Compound X enters the cell and inhibits the kinase activity of EGFR, leading to a downstream blockade of the pro-survival Akt signaling pathway, thus explaining the cytotoxicity observed in Phase I.

Conclusion

This technical guide has detailed a systematic, three-phase in vitro research strategy to determine the mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (Compound X). By progressing from broad phenotypic screening to specific biochemical assays and culminating in cellular target validation, this approach provides a robust framework for transforming an uncharacterized molecule into a lead compound with a well-defined mechanistic profile. Each experimental choice is rooted in established pharmacological principles, ensuring a logical and scientifically rigorous investigation. The successful execution of this plan would provide a comprehensive understanding of Compound X's in vitro pharmacology, paving the way for further preclinical development.

References

-

IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from IT Medical Team. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from Bio-Techne. [Link]

-

Pollution → Sustainability Directory. (2025, December 2). Enzyme Inhibition Kinetics. Retrieved from Pollution → Sustainability Directory. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from Khan Academy. [Link]

- Unknown. (n.d.). ENZYME KINETICS AND INHIBITION. Source document.

-

protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from protocols.io. [Link]

-

Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from Visikol. [Link]

-

Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from Da-ta Biotech. [Link]

-

Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from Open Library Publishing Platform. [Link]

-

BenchSci. (2026, March 10). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Retrieved from BenchSci. [Link]

-

PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from PubMed. [Link]

-

Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from Axxam. [Link]

-

Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer Protocols. [Link]

-

PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from PubMed. [Link]

-

NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI. [Link]

-

YouTube. (2017, March 30). Receptor Binding Assay - Part 1. Retrieved from YouTube. [Link]

-

PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from PMC - NIH. [Link]

-

PubMed. (1996, August). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Retrieved from PubMed. [Link]

-

PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from PubMed. [Link]

Sources

- 1. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of In Vitro Assays [visikol.com]

- 4. In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech [databiotech.co.il]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. protocols.io [protocols.io]

- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 11. Khan Academy [khanacademy.org]

- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. In Vitro Pharmacology in Drug Discovery ➤ Assays, Techniques & ML Integration | Chemspace [chem-space.com]

- 18. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Addressing the Data Void - A Guide for Researchers

An In-depth Technical Guide to CAS 1522495-64-2: Elucidating Its Physicochemical Profile for Advanced Research and Development

Foreword: Navigating the Frontiers of Chemical Data

In the dynamic landscape of chemical research and drug development, the unequivocal identification of a compound through its Chemical Abstracts Service (CAS) Registry Number is the cornerstone of scientific integrity and reproducibility. It is with this principle in mind that we address the subject of this guide, CAS 1522495-64-2. Following a comprehensive search of publicly accessible scientific databases and chemical repositories, it has been determined that as of the date of this publication, there is no publicly available information associated with CAS 1522495-64-2.

This absence of data precludes the creation of a detailed technical guide on its physical and chemical properties. The following document will, therefore, serve a different but equally crucial purpose: to provide researchers, scientists, and drug development professionals with a structured approach to addressing such data gaps and to outline the fundamental experimental workflows for characterizing a novel chemical entity, should it become available.

The inability to locate information on a specific CAS number can arise from several factors:

-

Novelty of the Compound: The substance may be a very recent discovery, and its properties have not yet been published in peer-reviewed literature or indexed in public databases.

-

Proprietary Nature: The compound may be part of a confidential research and development program within a private organization, and its details are not disclosed publicly.

-

Data Entry or Typographical Errors: The provided CAS number may contain a typographical error. It is advisable to double-check the number for accuracy.

Recommended Actions for Researchers:

-

Verify the CAS Number: The first and most critical step is to confirm the accuracy of the CAS number from the original source.

-

Consult Proprietary Databases: If you have access to specialized or internal chemical databases (such as those within a pharmaceutical company or academic institution), a search within these resources may yield results.

-

Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, reaching out to the original source for clarification is a logical next step.

Part 2: A Methodological Blueprint for the Characterization of a Novel Chemical Entity

In the event that CAS 1522495-64-2 is a valid but uncharacterized compound, the following sections outline the standard experimental methodologies that a senior application scientist would employ to determine its core physical and chemical properties.

Foundational Physicochemical Profiling

A foundational understanding of a compound's physical and chemical properties is paramount for its application in any research or development context.

Table 1: Core Physicochemical Parameters and Standard Methodologies

| Property | Standard Experimental Method | Causality and Significance |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Essential for confirming the chemical identity and for all stoichiometric calculations. |

| Molecular Formula | Elemental Analysis and HRMS | Provides the elemental composition, a fundamental characteristic of the molecule. |

| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography | Elucidates the connectivity of atoms and the three-dimensional arrangement, which dictates the compound's chemical behavior and biological activity. |

| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | A key indicator of purity and provides information on the solid-state properties of the compound. |

| Boiling Point | Ebulliometry or Distillation under reduced pressure for high-boiling compounds | Important for purification and handling of liquid compounds. |

| Solubility | Equilibrium solubility shake-flask method in various solvents (e.g., water, DMSO, ethanol) | Critical for formulation development, designing biological assays, and understanding its environmental fate. |

| pKa | Potentiometric titration, UV-Vis spectrophotometry, or Capillary Electrophoresis | Determines the ionization state of the compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP/LogD | Shake-flask method (octanol-water partition) or reversed-phase High-Performance Liquid Chromatography (HPLC) | Measures the lipophilicity of the compound, a key predictor of its membrane permeability and interaction with biological targets. |

Experimental Workflow: A Step-by-Step Guide

Protocol 1: Determination of Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value that is crucial for all subsequent in vitro and in vivo studies.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

-

Column Selection: Choose a suitable stationary phase (e.g., C18 for non-polar compounds) and column dimensions based on the anticipated properties of the analyte.

-

Mobile Phase Optimization: Develop a mobile phase gradient (or isocratic method) using a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile) to achieve good peak shape and resolution.

-

Detector Settings: Set the UV detector to a wavelength where the compound exhibits maximum absorbance, or use a mass spectrometer for more sensitive and specific detection.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent and inject a precise volume onto the column.

-

Data Analysis: Integrate the peak area of the analyte and any impurities. Purity is typically expressed as a percentage of the main peak area relative to the total peak area. For quantification, a calibration curve is generated using standards of known concentrations.

Justification: HPLC is a versatile and robust technique for separating, identifying, and quantifying compounds in a mixture, making it indispensable for purity assessment and concentration determination.

Visualization of the Characterization Workflow

The logical flow of experiments for characterizing a novel compound can be visualized as follows:

Caption: Workflow for the characterization of a novel chemical entity.

Conclusion

While a detailed guide on the physical and chemical properties of CAS 1522495-64-2 cannot be provided at this time due to the absence of public data, this document offers a robust framework for approaching such a situation. By verifying the CAS number and, if necessary, undertaking a systematic experimental characterization as outlined, researchers can confidently and rigorously establish the foundational scientific knowledge required for advancing their research and development endeavors. The principles and protocols described herein represent the standard of practice in the field and are designed to ensure the generation of high-quality, reliable data.

Biological targets of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

An In-Depth Technical Guide to the Elucidation of Biological Targets for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Executive Summary

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a novel benzamide derivative with, as of this writing, uncharacterized biological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including roles as kinase inhibitors, epigenetic modulators, and antimicrobial agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of this promising, yet enigmatic, compound. We will delve into the causal reasoning behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-pronged strategy, integrating computational, biochemical, and cell-based methodologies to deconvolve the mechanism of action of this novel chemical entity.

Introduction to 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

The subject of this guide, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, is a small molecule whose chemical properties are known, but whose interactions with biological systems remain to be elucidated[4]. Its structure, featuring a substituted benzamide core, suggests the potential for a range of biological activities. The presence of a bromo-substituted hydroxyphenyl ring and an amino-methylbenzamide moiety provides multiple potential points of interaction with protein targets.

Given the diverse roles of other benzamide-containing compounds, which have been shown to target protein kinases, DNA methyltransferases, and G-protein coupled receptors, a systematic investigation into the biological targets of this novel molecule is warranted.[1][2][5][6][7]

A Multi-Pronged Approach to Target Identification

The identification of a small molecule's biological target(s) is a critical step in drug discovery, often representing a significant bottleneck[8]. A robust target identification strategy should employ orthogonal approaches to increase the confidence in putative "hits". Here, we propose a comprehensive workflow to deconvolve the targets of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

In Silico and Computational Approaches

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. Reverse docking, where a small molecule is docked against a library of known protein structures, can predict potential binding partners. Given the prevalence of benzamides as kinase inhibitors, a primary virtual screen against the human kinome is a logical starting point.[1][7][9][10]

Diagram: In Silico Target Identification Workflow

Caption: A computational workflow for initial target hypothesis generation.

Biochemical Approaches: Affinity-Based Target Fishing

Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for identifying proteins that directly bind to a small molecule[8]. This technique involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this "bait" to capture interacting proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or non-binding analog should also be prepared.

-

Immobilization: Covalently attach the affinity probe and the control compound to the solid support.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in initial phenotypic screens).

-

Affinity Capture: Incubate the lysate with the compound-conjugated beads and control beads.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often using a denaturing buffer.

-

Proteomic Analysis: Identify the eluted proteins using tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads to identify specific binding partners.

Cell-Based Approaches: Unbiased Target Deconvolution in a Physiological Context

Phenotypic screening can reveal the functional effects of a compound without prior knowledge of its target. Once a phenotype is observed (e.g., cell death, cell cycle arrest), techniques like thermal proteome profiling (TPP) can identify the targets within the cell. TPP is based on the principle that protein-ligand binding stabilizes the protein against thermal denaturation.

Diagram: Cell-Based Target Identification Workflow

Caption: An overview of the Thermal Proteome Profiling (TPP) workflow.

Rigorous Target Validation

Identifying a list of putative targets is only the first step. Each candidate must be rigorously validated to confirm that it is a bona fide target and that its modulation by the compound is responsible for the observed phenotype.

Biochemical Validation

-

Recombinant Protein Expression and Purification: Express and purify the candidate target proteins.

-

Direct Binding Assays: Quantify the binding affinity of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide to the purified protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Enzyme Inhibition/Activation Assays: If the target is an enzyme, perform in vitro assays to determine if the compound inhibits or activates its catalytic activity. This will yield key quantitative data such as IC50 or EC50 values.

Table 1: Hypothetical Biochemical Validation Data

| Target Protein | Binding Affinity (Kd) | Enzyme Inhibition (IC50) |

| Kinase X | 150 nM | 200 nM |

| Kinase Y | > 10 µM | > 10 µM |

| Protease Z | 1.2 µM | 2.5 µM |

Cellular Target Engagement

It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

Elucidating the Mechanism of Action

Once a target is validated, the next step is to understand the downstream cellular consequences of target modulation.

-

Signaling Pathway Analysis: Use Western blotting to examine the phosphorylation status and expression levels of proteins downstream of the validated target. For example, if the target is a kinase in the PI3K/AKT pathway, probe for changes in p-AKT, p-mTOR, etc.[11]

-

Cellular Phenotypic Assays: Correlate target engagement with cellular outcomes. These assays can include:

Diagram: Integrated Target Validation & MOA Workflow

Sources

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. TMT-based quantitative proteomics reveals the targets of andrographolide on LPS-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Publications Spotlight - Creative Proteomics [creative-proteomics.com]

- 15. mdpi.com [mdpi.com]

Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics of 5-Bromo-2-Hydroxyphenyl Benzamide Derivatives

For Immediate Release – This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile of 5-bromo-2-hydroxyphenyl benzamide derivatives. While comprehensive data on this specific chemical class are emerging, this document synthesizes established pharmacokinetic principles with data from structurally related compounds to provide a robust framework for preclinical assessment.

Executive Summary

Derivatives of 5-bromo-2-hydroxyphenyl benzamide, a scaffold related to salicylamides, are of growing interest in medicinal chemistry for their diverse biological activities.[1] Understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for translating their in vitro potency into in vivo efficacy and safety. This guide elucidates the predicted pharmacokinetic characteristics of this class, details essential experimental protocols for their evaluation, and provides the scientific rationale behind these methodologies.

The Structural Scaffold: Predicting Pharmacokinetic Behavior

The pharmacokinetic journey of a drug is intrinsically linked to its physicochemical properties. The 5-bromo-2-hydroxyphenyl benzamide core possesses key functional groups that govern its behavior in a biological system.

-

The Salicylamide Core: The parent structure, salicylamide (2-hydroxybenzamide), is known for rapid and extensive first-pass metabolism, which can limit systemic bioavailability.[2][3] It is almost completely metabolized to inactive forms during absorption.[3] This suggests that derivatives of this class may also be susceptible to significant early metabolism.

-

The Benzamide Moiety: Amide groups are generally more resistant to hydrolysis than esters.[4] The metabolism of benzamide-containing drugs can involve N-acetylation or hydrolysis, though the latter is often slower.[4][5]

-

The 5-Bromo Substituent: The introduction of a bromine atom ("bromination") can profoundly influence a molecule's properties. Bromination typically increases lipophilicity, which may enhance membrane permeability and absorption.[6] It can also affect metabolism; the position of the bromine can block potential sites of oxidation by metabolic enzymes, potentially increasing the drug's half-life.[7][8] However, bromination can also lead to increased toxic effects or accumulation in the body.[7][9]

A notable example of a related compound is Niclosamide , a salicylanilide derivative (structurally similar to the benzamides ). Niclosamide is characterized by very low water solubility and poor oral bioavailability (around 10% in rats), despite rapid absorption.[10][11] It is also highly bound to plasma proteins (>99.8%).[12] These characteristics are likely to be shared by other lipophilic derivatives in this class.

Key Pharmacokinetic Parameters and Their Evaluation

A systematic evaluation of ADME properties is essential. This involves a suite of in vitro and in vivo assays designed to predict the fate of the compound in the body.

Absorption and Bioavailability

Oral administration is the most common route for drug delivery. For this class of compounds, low aqueous solubility is anticipated to be a primary barrier to good oral absorption. Despite this, their increased lipophilicity due to the bromine atom may facilitate passive diffusion across the gut wall.

An in vivo pharmacokinetic study, typically in a rodent model (mouse or rat), is the definitive method for determining oral bioavailability.[13][14] This study compares the plasma concentration-time profiles following oral (PO) and intravenous (IV) administration.

Distribution and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its affinity for plasma proteins and its ability to permeate into tissues. Highly protein-bound drugs have a lower fraction of free (unbound) drug available to exert a pharmacological effect.[15][16]

-

Expected Behavior: Given the lipophilic nature of the brominated scaffold, high plasma protein binding (>99%) is expected, similar to niclosamide.[12][17]

-

Experimental Evaluation: The gold-standard method for determining the percentage of plasma protein binding (%PPB) is Equilibrium Dialysis .[16][18]

Metabolism: The Primary Route of Elimination

Metabolism is the enzymatic conversion of drugs into other compounds (metabolites), primarily occurring in the liver.[19] For the 5-bromo-2-hydroxyphenyl benzamide class, several metabolic pathways are plausible.

-

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[20] Potential reactions include hydroxylation of the aromatic rings.

-

Phase II Metabolism: This involves conjugation reactions that increase the water solubility of the compound to facilitate excretion. The phenolic hydroxyl group is a prime site for glucuronidation , a common pathway for salicylamides and other phenolic drugs.[21][22] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[23] The amide portion could also be a site for other conjugation reactions.

The susceptibility of a compound to metabolism is assessed using in vitro metabolic stability assays.[20][24] These experiments measure the rate at which the parent drug is consumed when incubated with liver fractions, such as microsomes or hepatocytes.[25]

Excretion

The polar metabolites generated during Phase II metabolism are typically eliminated from the body via the kidneys (in urine) or the liver (in bile). The route and rate of excretion for the parent drug and its metabolites are determined through analysis of urine and feces collected during in vivo PK studies.

Essential Experimental Protocols

Accurate and reproducible data are the bedrock of drug development. The following section details standardized, step-by-step protocols for core pharmacokinetic assays.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay determines a compound's intrinsic clearance by Phase I enzymes.[19][23]

Objective: To measure the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM) and cofactors.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).[19]

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.[20]

-

Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[20] This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[24][25]

-

Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20][24]

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for a typical in vitro metabolic stability assay.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay quantifies the fraction of a drug that is unbound in plasma.[15]

Objective: To determine the percentage of test compound bound to plasma proteins.

Methodology:

-

Preparation: Spike the test compound into plasma (e.g., human, rat) from a stock solution to achieve the desired final concentration (e.g., 2 µM).[18]

-

Device Setup: Add the compound-spiked plasma to one chamber (the "plasma chamber") of the RED device insert. Add dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber (the "buffer chamber"). The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass.[18][26]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[15]

-

Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

-

Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer chamber aliquot and an equal volume of buffer to the plasma chamber aliquot.

-

Analysis: Determine the concentration of the test compound in both sets of samples by LC-MS/MS.

-

Calculation: The percentage of protein binding (% Bound) is calculated using the concentrations measured in the plasma (Cplasma) and buffer (Cbuffer) chambers: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100

Diagram of Rapid Equilibrium Dialysis (RED) Assay

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

Protocol: In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on how a drug behaves in a living system.[27][28]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound after IV and PO administration in rats.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

-

Dosing:

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or other appropriate method.[27] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for Analysis: Precipitate plasma proteins by adding cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.[29]

-

Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[12][29]

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate pharmacokinetic parameters.

Data Interpretation and Summary

The data generated from these studies are used to build a comprehensive pharmacokinetic profile of the compound.

Table 1: Representative Pharmacokinetic Data for Niclosamide (A Structurally Related Compound)

| Parameter | IV Administration (2 mg/kg in Rats) | Oral Administration (5 mg/kg in Rats) | Reference |

| Cmax (ng/mL) | N/A | 354 ± 152 | [11] |

| Tmax (hr) | N/A | < 0.5 | [11] |

| AUC (ng·hr/mL) | 1413 ± 118 | 429 ± 100 | [10][11] |

| t½ (hr) | 6.7 ± 2.0 | 6.0 ± 0.8 | [10][11] |

| Clearance (mL/min/kg) | 20.0 ± 2.9 | N/A | [11] |

| Bioavailability (%) | N/A | ~10% | [10][11] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Conclusion and Future Directions

The 5-bromo-2-hydroxyphenyl benzamide scaffold presents both opportunities and challenges. The bromination may enhance potency and metabolic stability, but the inherent properties of the salicylamide core suggest that poor solubility and extensive first-pass metabolism are likely hurdles to achieving adequate oral bioavailability.

A thorough understanding of the ADME properties, gained through the systematic application of the protocols described herein, is critical for the successful optimization of this chemical series. Future work should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to identify derivatives with an optimal balance of potency, metabolic stability, and bioavailability, thereby paving the way for the development of novel therapeutics.

References

-

Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

Pan, J. X., Chen, J., & Ji, M. (2021). Niclosamide: Beyond an antihelminthic drug. Acta Pharmaceutica Sinica B, 11(4), 893-902. Retrieved from [Link]

-

Drugs.com. (n.d.). Salicylamide Monograph for Professionals. Retrieved from [Link]

-

Kim, T. H., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

-

Chang, Y. W., et al. (2006). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of Food and Drug Analysis, 14(4), 329-333. Retrieved from [Link]

-

Viebahn, C. S., et al. (2018). Niclosamide a new chemotherapy agent? Pharmacokinetics of the potential anticancer drug in a patient cohort of the NIKOLO trial. Journal of Clinical Oncology, 36(15_suppl), e14578-e14578. Retrieved from [Link]

-

Jeong, E., et al. (2019). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability. Drug Metabolism and Disposition, 47(10), 1114-1122. Retrieved from [Link]

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

Rybka, S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). Retrieved from [Link]

-

Rybka, S., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Retrieved from [Link]

-

IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

-

Rybka, S., et al. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

NIH. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

-

Kakemi, M., et al. (1976). Pharmacokinetic analysis of pharmacological effects and drug disposition. II. Effects of salicylamide and afebrile rats. Chemical & Pharmaceutical Bulletin, 24(9), 2254-2257. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide? Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism and action of benzamide riboside in Chinese hamster ovary cells. Retrieved from [Link]

-

MIMS Malaysia. (n.d.). Salicylamide: Uses & Dosage. Retrieved from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

-

protocols.io. (2025, August 4). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

-

Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]

-

AdisInsight. (n.d.). Clinical Pharmacokinetics of the Salicylates. Retrieved from [Link]

-

PubMed. (2005, January 15). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

-

ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. Retrieved from [Link]

-

SlideShare. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugs.com [drugs.com]

- 3. mims.com [mims.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 17. pharmaron.com [pharmaron.com]

- 18. enamine.net [enamine.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 24. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 25. nuvisan.com [nuvisan.com]

- 26. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nuvisan.com [nuvisan.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of a Novel Chemical Entity

DISCLAIMER: As of the date of this report, a comprehensive search of scientific literature and public databases for CAS 1522495-64-2 did not yield specific data regarding its identity, structure, or toxicological profile. This indicates that the compound is not well-documented in the public domain. Therefore, this document serves as a comprehensive, best-practice framework for generating and evaluating the in vitro toxicity profile of a novel chemical entity, presented from the perspective of a Senior Application Scientist. This guide is intended for researchers, scientists, and drug development professionals and can be applied to CAS 1522495-64-2 once preliminary data becomes available.

Part 1: Foundational Strategy & Compound Characterization

The "Fail Fast, Fail Smart" Philosophy in Toxicity Screening

In modern drug discovery and chemical safety assessment, the primary objective of early-stage in vitro toxicology is not merely to identify hazards, but to do so with strategic efficiency. We operate under the "Fail Fast, Fail Smart" paradigm. By front-loading a battery of robust, mechanistically informative in vitro assays, we can rapidly de-risk promising candidates and eliminate compounds with unfavorable liability profiles long before they enter costly and time-consuming in vivo studies. This approach conserves resources and focuses development efforts on molecules with the highest probability of success. The selection of assays described herein is designed to build a multi-faceted toxicity profile, examining effects from the cellular to the subcellular level.

Prerequisite: Physicochemical Profiling

Before any biological assessment, a thorough physicochemical characterization of the test article is mandatory. This is a non-negotiable first step, as these properties dictate the compound's behavior in aqueous assay media and its interaction with cellular systems.

| Parameter | Rationale & Impact on In Vitro Assays | Target Value/Consideration |

| Solubility | Determines the achievable concentration range and the necessity of a vehicle (e.g., DMSO). Poor solubility can lead to compound precipitation, causing false-positive results (light scattering in optical assays) or false-negatives (reduced effective concentration). | Aqueous solubility >100 µM is ideal. If DMSO is required, final concentration should not exceed 0.5% to avoid vehicle-induced toxicity. |

| LogP / LogD | Indicates lipophilicity and potential for membrane partitioning. High lipophilicity can lead to non-specific binding to plasticware and proteins in the culture medium, reducing the bioavailable concentration. | LogP between 1-3 is often optimal for cell permeability without excessive non-specific binding. |

| pKa | Determines the ionization state of the compound at physiological pH (7.2-7.4). The charge of a molecule significantly influences its ability to cross cellular membranes. | Knowledge of pKa is critical for interpreting uptake and intracellular distribution. |

| Stability | The compound must be stable in the assay medium for the duration of the experiment. Degradation can lead to an underestimation of toxicity or introduce confounding effects from degradation products. | >90% of parent compound should remain after the longest incubation period, as confirmed by LC-MS. |

Part 2: The Core In Vitro Toxicity Assay Battery

A tiered, multi-parametric approach is essential for building a reliable toxicity profile. We begin with broad cytotoxicity screening and progressively move towards more specific, mechanistic endpoints.

Tier 1: General Cytotoxicity Assessment

The objective here is to determine the concentration range at which the compound elicits a cytotoxic response in relevant cell lines. It is critical to employ at least two assays based on different biological principles to ensure the data is robust and not an artifact of a specific detection technology.

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.

-

HEK293 (Human Embryonic Kidney): A general-purpose, robust cell line often used for baseline cytotoxicity assessment.

-

A project-specific cell line: For example, if the compound is an oncology therapeutic, it should be tested against a panel of relevant cancer cell lines.

Caption: Dual-endpoint cytotoxicity workflow.

-

Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2x concentration stock of the compound serial dilutions in culture medium.

-

Treatment: Remove the overnight culture medium and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (0% toxicity) and lysis buffer (100% toxicity) controls.

-

Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure absorbance at 490 nm using a plate reader.

-

Analysis: Normalize data to controls and fit a four-parameter logistic curve to determine the IC50 value.

-

Methodology: This assay is typically performed on a parallel plate to the MTS assay or by sampling the supernatant from the MTS plate before reagent addition.

-

Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reagent (e.g., CytoTox-ONE™) to each well.

-

Incubation: Incubate for 10 minutes at room temperature, protected from light.

-

Stop Reaction: Add 25 µL of Stop Solution.

-

Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm).

-

Analysis: Calculate the percentage of LDH release relative to lysed controls and determine the EC50 value.

Tier 2: Genotoxicity Assessment

A positive finding in this tier is a significant red flag for drug development. The goal is to assess the potential of the compound to induce genetic mutations or chromosomal damage.

Caption: Tiered in vitro genotoxicity assessment.

-

Cell Line: Use a cell line with a stable karyotype and low background micronucleus frequency (e.g., human lymphoblastoid TK6 cells).

-

Treatment: Expose cells to a range of compound concentrations (typically up to a cytotoxic level) for a short period (3-6 hours) with and without a metabolic activation system (S9 fraction), and for a longer period (24 hours) without S9.

-

Recovery: After exposure, wash the cells and allow for a recovery period (1.5-2 cell cycles) to allow for the expression of micronuclei.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.

-

Harvesting & Staining: Harvest cells, lyse the cytoplasm, and stain the nuclei with a DNA dye (e.g., DAPI).

-

Scoring: Using automated microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Analysis: A statistically significant, dose-dependent increase in micronucleus frequency above the negative control is considered a positive result.

Tier 3: Mechanistic & Organ-Specific Toxicity

If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Mitochondrial toxicity is a common driver of drug-induced organ injury.

-

Cell Line: Use a cell line with high metabolic activity, such as HepG2.

-

Dye Loading: Co-stain cells with multiple fluorescent probes simultaneously:

-

MitoTracker™ Red CMXRos: Stains mitochondria based on membrane potential.

-

Hoechst 33342: Stains the nucleus for cell counting.

-

TOTO®-3 Iodide: A viability dye that stains the nucleus of dead cells.

-

-

Treatment: Treat cells with the compound for relevant time points (e.g., 1, 6, 24 hours).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Image analysis software quantifies multiple parameters per cell, including:

-

Cell count (viability)

-

Nuclear size (apoptosis indicator)

-

Mitochondrial membrane potential (MMP)

-

Mitochondrial mass

-

-

Interpretation: A dose-dependent decrease in MMP is a key indicator of mitochondrial dysfunction.

Caption: Potential pathway of mitochondrial toxicity.

Part 3: Data Synthesis & Risk Assessment

The final step is to integrate all data into a coherent toxicity profile to inform the next steps.

Integrated Data Summary Table

| Assay Endpoint | Cell Line | 24h IC50/EC50 (µM) | 48h IC50/EC50 (µM) | Genotoxicity Result | Key Mechanistic Finding |

| Metabolic Activity (MTS) | HepG2 | [Insert Data] | [Insert Data] | N/A | N/A |

| Membrane Integrity (LDH) | HepG2 | [Insert Data] | [Insert Data] | N/A | N/A |

| Metabolic Activity (MTS) | HEK293 | [Insert Data] | [Insert Data] | N/A | N/A |

| Micronucleus Formation | TK6 | N/A | N/A | [Positive/Negative/Equivocal] | N/A |

| Mitochondrial Potential | HepG2 | [Insert EC50] | N/A | N/A | [e.g., MMP loss precedes cell death] |

Concluding Assessment

Based on the integrated data, a preliminary risk assessment is formulated. For example:

-

Scenario 1 (Low Risk): The compound shows IC50 values >50 µM in all cytotoxicity assays and is negative in genotoxicity screens. Recommendation: Proceed with further development.

-

Scenario 2 (Moderate Risk): The compound shows cytotoxicity (IC50 = 5-10 µM) driven by mitochondrial dysfunction but is non-genotoxic. Recommendation: Consider structure-activity relationship (SAR) studies to mitigate mitochondrial liability.

-

Scenario 3 (High Risk): The compound is positive in the in vitro micronucleus assay. Recommendation: This is a serious finding. The project should be de-prioritized unless the compound has a breakthrough therapeutic potential that justifies a high-risk profile.

This structured approach ensures that decisions are data-driven, comprehensive, and aligned with the principles of modern, efficient safety assessment.

Molecular docking studies for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

An In-Depth Technical Guide:

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the interactions between a small molecule and its macromolecular target at an atomic level. This guide offers a comprehensive, in-depth protocol for conducting molecular docking studies on 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide , a compound belonging to the versatile benzamide class of molecules. While direct studies on this specific ligand are not prevalent, the benzamide scaffold is well-documented for a range of biological activities, including antimicrobial and anticancer properties, particularly as inhibitors of protein kinases.

This document is structured to guide researchers and drug development professionals through the entire docking workflow, from foundational theory and target selection to detailed, validated protocols and the critical analysis of results. As a senior application scientist, the emphasis is not merely on the procedural steps but on the underlying scientific rationale—the causality behind each choice—to ensure the generation of meaningful and reproducible data. We will use a hypothetical yet relevant protein kinase target to illustrate a complete, field-proven workflow that is both scientifically rigorous and practically applicable.

Foundational Principles: The Ligand, The Target, and The Interaction

1.1 The Role of Molecular Docking in Rational Drug Design

Molecular docking is a computational method that predicts the preferred orientation, conformation, and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target). The process aims to computationally simulate the molecular recognition process, which is governed by the principles of geometric and energetic complementarity. At its core, a docking simulation involves two primary stages:

-

Sampling: The algorithm explores a vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.

-

Scoring: A scoring function then evaluates each pose, estimating the binding free energy (or a proxy thereof) to rank the poses. The most negative score typically represents the most favorable binding mode.

A successful docking study can significantly de-risk and accelerate a drug discovery pipeline by identifying promising hit compounds, elucidating mechanisms of action, and guiding lead optimization.

1.2 The Ligand: 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

The subject of our study is a benzamide derivative with the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | |

| Molecular Weight | 321.17 g/mol | |

| CAS Number | 1522495-64-2 |

The benzamide scaffold is a privileged structure in medicinal chemistry. Related molecules have demonstrated significant potential as anticancer agents by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Other benzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a key target in oncology. This precedent provides a strong rationale for exploring the interaction of our ligand with such targets.

1.3 Rationale for Target Selection: A Case Study with Protein Kinase

Given the established activity of similar benzamide structures against protein kinases, we will select a representative protein kinase as our target for this guide. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, making them a major class of drug targets. For this study, we will use a well-characterized protein kinase with a high-resolution crystal structure available in the Protein Data Bank (PDB), which is essential for structure-based drug design. This choice allows us to leverage existing knowledge to validate our docking protocol.

A Validated Methodological Framework for Molecular Docking

A robust and reproducible docking experiment is built on a foundation of careful preparation and validation. This section details a self-validating protocol that ensures the reliability of the generated results.

2.1 The Molecular Docking Workflow

The overall process can be visualized as a sequential workflow, where the output of each step serves as a validated input for the next.

Caption: The comprehensive molecular docking workflow.

2.2 Essential Software and Resources

-

Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules. (URL: [Link])

-

PubChem: A public database of chemical molecules and their activities. (URL: [Link])

-

AutoDock Suite (Vina & Tools): A widely used open-source software suite for molecular docking and preparation. (URL: [Link])

2.3 Step-by-Step Experimental Protocol

The goal of this step is to generate a high-quality, energetically minimized 3D structure of the ligand.

-

Obtain 2D Structure: Draw the structure of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in a chemical sketcher or obtain its SMILES string from a database like PubChem.

-

Generate 3D Conformation: Use a program like Open Babel or the tools within UCSF ChimeraX to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation. This is a critical step for accuracy.

-

Assign Charges and Atom Types: Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.

-

Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format, which is required by AutoDock Vina.

Proper receptor preparation is crucial for a biologically relevant docking result.

-

Download PDB File: Download the crystal structure of the chosen protein kinase target from the PDB. Select a structure that is high-resolution (<2.5 Å) and contains a co-crystallized inhibitor in the binding site of interest.

-

Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-factors not required for binding. Retain the co-crystallized ligand for the validation step.

-

Protonation and Repair: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. Check for and repair any missing side chains or atoms using tools like Swiss-PdbViewer or the functions within ChimeraX. The protonation state of key residues in the active site should be carefully considered based on their pKa values.

-

Save in PDBQT Format: Convert the cleaned and prepared protein structure into the PDBQT format using AutoDock Tools, which adds charges and atom types.

The grid box defines the three-dimensional search space for the docking algorithm. Its definition is a critical experimental choice.

-

Identify the Binding Site: The most reliable method is to define the binding site based on the location of the co-crystallized ligand.

-

Define Grid Center and Dimensions: In AutoDock Tools, center the grid box on the co-crystallized ligand. The dimensions should be large enough to encompass the entire binding pocket and allow the ligand full rotational and translational freedom, typically with a 3-6 Å buffer around the known ligand.

2.4 The Self-Validating System: Protocol Validation

Before docking the compound of interest, the entire protocol's ability to reproduce experimental reality must be verified. This is a non-negotiable step for ensuring the trustworthiness of your results.

-

Re-docking: Dock the extracted, co-crystallized native ligand back into the prepared protein using the exact same docking parameters (grid box, etc.) that will be used for the test compound.

-

Calculate Root-Mean-Square Deviation (RMSD): Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure pose. Calculate the RMSD between the heavy atoms.

-

Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation. It indicates that your docking protocol can accurately reproduce the experimentally determined binding mode. If the RMSD is higher, the protocol (e.g., grid box size, protonation states) must be re-evaluated.

Interpreting and Analyzing Docking Results

The output of a docking simulation is a wealth of data that requires careful and critical interpretation. Blindly accepting the top-ranked score is a common pitfall that must be avoided.

3.1 Primary Output: Binding Affinity and Docked Poses

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).

-

Interpretation: More negative values indicate stronger predicted binding affinity. For example, a ligand with a score of -9.5 kcal/mol is predicted to bind more tightly than one with a score of -6.5 kcal/mol.

-

Context is Key: These scores are best used for ranking a series of compounds against the same target under an identical protocol. Absolute values can be misleading due to the approximations in scoring functions.

3.2 Essential Analysis: Visual Inspection of Molecular Interactions

Quantitative scores must be supported by a qualitative, visual analysis of the binding pose to ensure it is chemically and biologically plausible.

-

Load Complex into Visualizer: Open the prepared protein and the docked ligand pose file (e.g., in PyMOL).

-

Analyze Key Interactions: Identify the specific interactions between the ligand and the amino acid residues of the binding site. Key interactions to look for include:

-

Hydrogen Bonds: Crucial for specificity and affinity. Note the donor and acceptor atoms and the bond distance (typically < 3.5 Å).

-

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.

-

Pi-Stacking: Interactions between aromatic rings.

-

Salt Bridges: Electrostatic interactions between charged groups.

-

Caption: Key non-covalent interactions in protein-ligand binding.

3.3 Summarizing Quantitative Data

For clarity and comparison, especially when screening multiple compounds, results should be tabulated.

| Ligand | Docking Score (kcal/mol) | RMSD from Native (Å) (Validation Only) | Key Interacting Residues | Predicted Interactions |

| Native Ligand (Validation) | -10.2 | 0.95 | LYS72, GLU91, TYR150 | 2 H-bonds, Pi-stacking |

| 4-amino-N-(...)-benzamide | -9.8 | N/A | LYS72, ASP161, PHE149 | 2 H-bonds, Hydrophobic |

| Control Compound | -7.1 | N/A | ASP161 | 1 H-bond |

Advanced Considerations for Scientific Rigor

While the described protocol provides a robust baseline, a senior scientist must be aware of its inherent limitations and more advanced approaches.

-